

Application Notes and Protocols for ^{177}Lu -based Radiopharmaceuticals using CHX-A"-DTPA

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Compound of Interest

Compound Name: *Chx-A dtpa*

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Introduction

The bifunctional chelator, p-SCN-Bn-CHX-A"-DTPA ([*(R)*-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(*S,S*)-cyclohexane-1,2-diamine-pentaacetic acid), is a derivative of diethylenetriaminepentaacetic acid (DTPA) that has shown significant promise for the development of Lutetium-177 (^{177}Lu) based radiopharmaceuticals. Its cyclohexyl backbone provides pre-organization of the chelating arms, leading to the formation of highly stable complexes with ^{177}Lu under mild conditions. This attribute is particularly advantageous for conjugation to temperature-sensitive biomolecules such as monoclonal antibodies and peptides.

These application notes provide a comprehensive overview of the use of CHX-A"-DTPA in the preparation and evaluation of ^{177}Lu -labeled radiopharmaceuticals, including detailed protocols and comparative data.

Key Advantages of CHX-A"-DTPA for ^{177}Lu Labeling

- **High Radiolabeling Efficiency:** Achieves high radiochemical yields (>95%) under mild conditions, often at room temperature, which is crucial for preserving the integrity of sensitive biomolecules.[\[1\]](#)[\[2\]](#)

- **Excellent Complex Stability:** ^{177}Lu -CHX-A"-DTPA complexes exhibit high stability in vitro, even in the presence of competing metals or in human serum over extended periods.[1][3][4][5]
- **Favorable In Vivo Performance:** Preclinical studies have demonstrated good tumor uptake and specificity of ^{177}Lu -CHX-A"-DTPA-conjugated biomolecules.[6][7][8]
- **Superiority over other Chelators:** In direct comparisons, CHX-A"-DTPA has shown advantages over other chelators like NOTA in terms of radiolabeling yields in the presence of trace metals and in vitro stability of the ^{177}Lu complex.[3][4] While DOTA forms very stable complexes, it often requires harsher labeling conditions (higher temperatures) which can be detrimental to antibodies.[2]

Data Presentation

Table 1: Radiolabeling Efficiency of ^{177}Lu with CHX-A"-DTPA Conjugates

Biomolecule	Peptide/Antibody Amount	Reaction Time	Temperature	Radiochemical Yield (RCY)	Reference
DUPA-Pep	10 μg (7.2 nM)	5 min	Room Temp	>95%	[1]
DUPA-Pep	100 μg (72 nM)	30 min	Room Temp	>99%	[1]
Rituximab	Not Specified	Not Specified	Not Specified	>95%	[6]
Bevacizumab	Not Specified	30 min	37°C	>98%	[7][9]
Nimotuzumab	Not Specified	Not Specified	Not Specified	>98%	[10]
Trastuzumab	Not Specified	15 min	Room Temp	>95%	[11]

Table 2: In Vitro Stability of ^{177}Lu -CHX-A"-DTPA Conjugates

Biomolecule	Medium	Incubation Time	Stability	Reference
DUPA-Pep	Human Serum & PBS	72 h	Stable (No detectable changes)	[1]
Bevacizumab	Not Specified	4 days at 37°C	Retained Stability	[7]
Nimotuzumab	Saline	4 days at 37°C	Good Stability	[10]
Bevacizumab (squaramide conjugate)	Human Serum	15 days at 37°C	>94% protein bound activity	[5]
Bevacizumab (squaramide conjugate)	PBS	15 days at 37°C	>92% protein bound activity	[5]

Table 3: In Vitro Cell Binding and In Vivo Tumor Uptake

Radiopharmaceutical	Cell Line	In Vitro Binding	Animal Model	Tumor Uptake (%ID/g)	Time Point	Reference
¹⁷⁷ Lu-CHX-A"-DTPA-DUPA-Pep	LNCaP C4-2 (PSMA+)	KD = 12.09 ± 0.66 nM	Not Reported	Not Reported	Not Reported	[1]
¹⁷⁷ Lu-CHX-A"-DTPA-Rituximab	Raji (CD20+)	38.9% ± 1.1%	SCID mice with lymphoma	Good tumor uptake	Various	[6]
¹⁷⁷ Lu-CHX-A"-DTPA-Bevacizumab	U937 (VEGF+)	Good uptake	Melanoma model	~20.5%	24 h	[12]
¹⁷⁷ Lu-CHX-A"-DTPA-hu3S193	DU145 (Ley+)	Not Reported	Mice with prostate cancer xenografts	33.2 ± 3.9%	120 h	[8]

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to Biomolecules (e.g., Antibodies)

This protocol describes a general method for conjugating the isothiocyanate derivative of CHX-A"-DTPA to primary amines (e.g., lysine residues) on a biomolecule.

Materials:

- Biomolecule (e.g., monoclonal antibody) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)
- p-SCN-Bn-CHX-A"-DTPA
- Anhydrous DMSO

- Size-exclusion chromatography (SEC) column (e.g., PD-10)
- 0.1 M ammonium acetate or other suitable buffer for purification

Procedure:

- Prepare a stock solution of p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO (e.g., 10 mg/mL).
- Adjust the pH of the biomolecule solution to 8.5-9.0 using a suitable buffer. The concentration of the biomolecule will depend on the specific project.
- Add a molar excess of the p-SCN-Bn-CHX-A"-DTPA solution to the biomolecule solution. The molar ratio will need to be optimized for each biomolecule but typically ranges from 5:1 to 20:1 (chelator:biomolecule).
- Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-4 hours or overnight.[\[13\]](#)
- Purify the resulting immunoconjugate using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate).
- Collect the fractions containing the purified conjugate.
- Determine the number of chelators per biomolecule using methods such as MALDI-TOF mass spectrometry or by a spectrophotometric assay after complexing with a metal ion like yttrium.

Protocol 2: Radiolabeling of CHX-A"-DTPA-Conjugates with ^{177}Lu

This protocol provides a general procedure for radiolabeling the CHX-A"-DTPA-conjugated biomolecule with ^{177}Lu .

Materials:

- $^{177}\text{LuCl}_3$ in 0.04 M HCl
- CHX-A"-DTPA-conjugated biomolecule

- 0.5 M NH_4OAc buffer, pH 5.5
- Sterile, metal-free reaction vial
- Heating block or water bath (optional, as labeling often proceeds at room temperature)

Procedure:

- In a sterile, metal-free reaction vial, add the desired amount of the CHX-A"-DTPA-conjugated biomolecule.
- Add 0.5 M NH_4OAc buffer (pH 5.5) to the vial.[\[1\]](#)
- Add the required activity of $^{177}\text{LuCl}_3$ to the reaction vial. The final pH of the reaction mixture should be around 5.5.[\[1\]](#)
- Incubate the reaction at room temperature for 5-60 minutes.[\[1\]](#) Reaction conditions may need optimization for specific conjugates.
- After incubation, the radiochemical purity should be determined.

Protocol 3: Quality Control of ^{177}Lu -CHX-A"-DTPA-Radiopharmaceuticals

Radiochemical Purity Determination:

- Instant Thin Layer Chromatography (ITLC):
 - Stationary phase: ITLC-SG paper
 - Mobile phase: Saline or DTPA solution (50 mM)
 - The ^{177}Lu -labeled conjugate remains at the origin, while free ^{177}Lu moves with the solvent front.
- Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

- This method separates the radiolabeled biomolecule from any aggregates and free ^{177}Lu based on size. The retention time of the radiolabeled conjugate should be consistent with the unlabeled conjugate.[6][7]

Protocol 4: In Vitro Stability Study

Procedure:

- Incubate the purified ^{177}Lu -labeled conjugate in human serum and/or phosphate-buffered saline (PBS) at 37°C.[1]
- At various time points (e.g., 1, 3, 6, 24, 48, 72 hours), take aliquots of the mixture.[1]
- Analyze the radiochemical purity of the aliquots using ITLC or SE-HPLC to determine the percentage of intact radiopharmaceutical.

Mandatory Visualizations

Caption: General workflow for the development of ^{177}Lu -CHX-A"-DTPA radiopharmaceuticals.

Caption: Decision logic for the radiolabeling and quality control process.

Caption: Conceptual pathway of ^{177}Lu -CHX-A"-DTPA radiopharmaceutical action.

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